molecular formula C29H38ClN5O7 B14442542 Enkephalin-leu, (ala(2)-Cl-phe(4))- CAS No. 77062-77-2

Enkephalin-leu, (ala(2)-Cl-phe(4))-

Cat. No.: B14442542
CAS No.: 77062-77-2
M. Wt: 604.1 g/mol
InChI Key: GTPLKLINKMMPNH-XECWOPBBSA-N
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Description

Enkephalin-leu, (ala(2)-Cl-phe(4))- is a synthetic analog of the naturally occurring opioid peptide, leucine-enkephalin. Leucine-enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, found naturally in the brains of many animals, including humans . This compound is designed to mimic the effects of leucine-enkephalin while potentially offering enhanced stability and efficacy.

Preparation Methods

The synthesis of Enkephalin-leu, (ala(2)-Cl-phe(4))- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The specific conditions for each step, including the choice of protecting groups and coupling reagents, can vary depending on the desired properties of the final product .

Chemical Reactions Analysis

Enkephalin-leu, (ala(2)-Cl-phe(4))- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Substitution reactions can occur at the phenylalanine residue, particularly if it is halogenated. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Scientific Research Applications

Enkephalin-leu, (ala(2)-Cl-phe(4))- has several scientific research applications:

Mechanism of Action

Enkephalin-leu, (ala(2)-Cl-phe(4))- exerts its effects by binding to opioid receptors, specifically the μ- and δ-opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. The overall effect is the modulation of neurotransmitter release, leading to analgesia and other opioid-like effects .

Comparison with Similar Compounds

Enkephalin-leu, (ala(2)-Cl-phe(4))- can be compared to other opioid peptides such as:

Properties

CAS No.

77062-77-2

Molecular Formula

C29H38ClN5O7

Molecular Weight

604.1 g/mol

IUPAC Name

[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl] (2R)-2-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C29H38ClN5O7/c1-16(2)12-24(35-28(40)23(32)13-18-4-8-20(30)9-5-18)29(41)42-25(37)15-33-26(38)17(3)34-27(39)22(31)14-19-6-10-21(36)11-7-19/h4-11,16-17,22-24,36H,12-15,31-32H2,1-3H3,(H,33,38)(H,34,39)(H,35,40)/t17-,22+,23+,24-/m1/s1

InChI Key

GTPLKLINKMMPNH-XECWOPBBSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)OC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)Cl)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)OC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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